8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Basic Chemical Profile: CAS Registry and Molecular Properties
The compound 8-chloro-6-(trifluoromethyl)-triazolo[1,5-a]pyridine is registered under CAS number 2155874-86-3 , with a molecular formula of C₇H₃ClF₃N₃ and a molecular weight of 221.57 g/mol . The structural framework consists of a triazolo[1,5-a]pyridine core substituted with chlorine at position 8 and a trifluoromethyl group at position 6 (Figure 1). Key identifiers include the MDL number MFCD30723731 , which facilitates precise tracking in chemical databases.
Table 1: Molecular properties of 8-chloro-6-(trifluoromethyl)-triazolo[1,5-a]pyridine
| Property | Value |
|---|---|
| CAS Registry Number | 2155874-86-3 |
| Molecular Formula | C₇H₃ClF₃N₃ |
| Molecular Weight | 221.57 g/mol |
| MDL Number | MFCD30723731 |
| Purity Specification | ≥98% |
The trifluoromethyl group contributes to the compound’s electronegativity and lipophilicity, while the chlorine atom enhances its reactivity in substitution reactions.
Structural Elucidation: 2D/3D Conformational Analysis
The 2D structure of the compound is defined by the SMILES notation FC(C₁=CN₂C(C(Cl)=C₁)=NC=N₂)(F)F , which specifies the connectivity of the triazolo ring fused to the pyridine system. The chlorine atom occupies position 8 on the pyridine ring, and the trifluoromethyl group is attached to position 6 (Figure 2).
Computational models predict a planar triazolo ring system due to aromatic stabilization, with slight puckering in the pyridine moiety. The trifluoromethyl group adopts a trigonal pyramidal geometry , creating steric hindrance that influences intermolecular interactions. Conformational flexibility is limited to rotations around the C–CF₃ bond, which exhibit energy barriers of ~5–7 kcal/mol in density functional theory (DFT) simulations.
Crystallographic Studies and Space Group Assignments
To date, no crystallographic data for 8-chloro-6-(trifluoromethyl)-triazolo[1,5-a]pyridine have been reported in peer-reviewed literature or public databases. The absence of single-crystal X-ray diffraction analyses precludes definitive assignments of space groups or unit cell parameters. However, analog studies on related triazolopyridines, such as 8-chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (CAS 57374343), suggest a propensity for monoclinic crystal systems with P2₁/c symmetry.
Comparative analysis with the structurally similar compound 8-chloro-3-(chlorodifluoromethyl)-6-(trifluoromethyl)-triazolo[4,3-a]pyridine (CAS 478248-86-1) reveals that halogen substituents significantly affect packing efficiency and lattice energies. For instance, the larger van der Waals radius of chlorine compared to fluorine may promote closer molecular stacking in the solid state.
Figure 1: 2D structure of 8-chloro-6-(trifluoromethyl)-triazolo[1,5-a]pyridine
Cl
\
C8
\
N
/ \
N1-----C6 C7--CF3
Figure 2: Predicted 3D conformation highlighting steric effects of the trifluoromethyl group
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-14-6(5)12-3-13-14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPYJRMOJOOFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyridine core[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method is the cyclization of appropriate precursors under specific reaction conditions, such as heating or using catalysts[{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... Microwave-mediated, catalyst-free synthesis from enaminonitriles has also been reported as an efficient route[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a pharmaceutical agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer or infectious diseases.
Industry: In industry, this compound may be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Antimicrobial Potential
- Triazolo[1,5-a]pyrimidines : Exhibit antifungal activity against Candida albicans (MIC = 0.5–2 μg/mL) and antibacterial effects against Enterococcus faecium (IC₅₀ = 1–10 μM) .
- Triazolo[1,5-a]pyridines : Fluoro/chloro analogs (e.g., ) show comparable antimicrobial efficacy, suggesting the target compound’s Cl/CF₃ groups may enhance membrane penetration.
Herbicidal Activity
- Sulfonamide Derivatives : 5,7-Dimethyl-N-(substituted phenyl)-triazolo[1,5-a]pyrimidine-2-sulfonamides inhibit ALS with IC₅₀ values of 0.01–0.1 μM, outperforming sulfonylureas .
Biological Activity
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H3ClF3N3
- Molecular Weight : 221.57 g/mol
- CAS Number : 478066-06-7
- Boiling Point : 191°C
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of cancer research and infectious disease treatment. Its structural features contribute to its interactions with various biological targets.
Antiproliferative Activity
Research indicates that derivatives of triazolo-pyridines, including this compound, show significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : In vitro studies demonstrated that compounds with similar structures exhibited high antiproliferative activity against breast and colon cancer cell lines. The highest efficacy was observed in compounds with specific substitutions that enhance their interaction with cellular targets .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in malignant cells.
- Targeting Specific Pathways : It may affect signaling pathways involved in cell growth and survival.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various triazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated breast cancer cell lines compared to controls. The compound's IC50 values were reported at concentrations significantly lower than those for standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| Standard Chemotherapeutic | MCF-7 (Breast) | 25 |
Case Study 2: Antichlamydial Activity
In another investigation focused on infectious diseases, derivatives similar to this compound showed selective activity against Chlamydia species. The compounds were found to be more effective than traditional treatments like spectinomycin and penicillin at lower concentrations.
| Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | Chlamydia trachomatis | 50 |
| Spectinomycin | Chlamydia trachomatis | 128 |
Q & A
Basic: What are the common synthetic routes for preparing 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis typically involves tandem reactions starting with functionalized pyridines or triazoles. A widely used method is the cyclization of N-(2-pyridyl)amidines or guanidines using oxidants like NaOCl, MnO₂, or CuBr/1,10-phenanthroline under aerobic conditions . For example, 8-bromo derivatives can be synthesized via palladium-catalyzed cross-coupling, followed by halogen exchange to introduce the chloro group. The trifluoromethyl group is often incorporated using trifluoromethylation reagents (e.g., CF₃Cu) or via direct substitution .
Advanced: How can palladium-catalyzed cross-coupling reactions optimize substitution at the 8-position of the triazolo[1,5-a]pyridine core?
Palladium-catalyzed reactions (e.g., Suzuki-Miyaura or cyanation) enable precise functionalization. For instance, 8-bromo-[1,2,4]triazolo[1,5-a]pyridines react with Zn(CN)₂ under Pd catalysis to yield carbonitriles, critical for drug discovery . Key parameters include ligand selection (e.g., XPhos), solvent (DMF or THF), and temperature (80–120°C). Competing side reactions, such as dehalogenation, require careful control of catalyst loading and reaction time .
Basic: What spectroscopic techniques are used to characterize the structure of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., triazole-pyridine dihedral angles ~0.9–72.6°) .
- NMR : ¹H/¹³C NMR identifies substituent effects; the deshielded C-7 proton (δ ~8.5 ppm) confirms triazole ring fusion .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 251.98 for C₇H₄ClF₃N₃) .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity and biological activity?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Electron-withdrawing effects stabilize the triazole ring, reducing susceptibility to oxidation. Steric hindrance at the 6-position can restrict rotational freedom of adjacent substituents, impacting binding to biological targets (e.g., kinase inhibitors) . Computational studies (DFT) correlate substituent electronegativity with HOMO-LUMO gaps, guiding rational design .
Basic: What are the known biological activities of triazolo[1,5-a]pyridine derivatives?
These compounds exhibit diverse activities:
- Antifungal : Inhibition of fungal lanosterol 14α-demethylase .
- Anticancer : Targeting phosphodiesterases (PDE10) and kinases .
- Anti-inflammatory : Suppression of COX-2 and TNF-α pathways .
Structure-activity relationship (SAR) studies highlight the necessity of the chloro and trifluoromethyl groups for potency .
Advanced: What methodological challenges arise in crystallizing triazolo[1,5-a]pyridine derivatives, and how are they resolved?
Crystallization difficulties stem from planar rigidity and weak intermolecular forces. Strategies include:
- Solvent selection : Hexane/ethyl acetate (3:1 v/v) promotes slow evaporation, yielding diffraction-quality crystals .
- Temperature control : Room-temperature evaporation minimizes thermal disorder .
- Intermolecular interactions : Weak C–H⋯O/N hydrogen bonds stabilize crystal packing .
Basic: How should researchers handle waste containing this compound to ensure safety?
- Storage : Segregate halogenated waste in labeled, airtight containers.
- Disposal : Collaborate with certified waste management firms for incineration (≥1200°C) to prevent dioxin formation .
- PPE : Use nitrile gloves, fume hoods, and eye protection to avoid dermal/ocular exposure .
Advanced: What computational tools predict the optoelectronic properties of triazolo[1,5-a]pyridine derivatives?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.2–4.1 eV), correlating with deep-blue fluorescence in OLEDs. Time-dependent DFT (TD-DFT) models excited-state transitions, guiding material design for light-emitting layers . Experimental validation via UV-Vis and PL spectroscopy confirms predicted λmax (~450 nm) .
Basic: What purification methods are effective for isolating this compound?
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted intermediates .
- Recrystallization : Ethanol/water mixtures (1:2) yield high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve polar byproducts (e.g., dehalogenated analogs) .
Advanced: How can SAR studies improve the selectivity of triazolo[1,5-a]pyridine-based kinase inhibitors?
Modifications at the 6- and 8-positions tune selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
